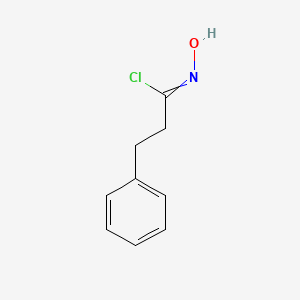

3-Phenyl propanehydroximoyl chloride

Beschreibung

Significance of Hydroximoyl Chlorides as Versatile Synthetic Intermediates

Hydroximoyl chlorides (or hydroximinoyl chlorides) are a class of organic compounds characterized by the functional group R-C(Cl)=N-OH. They are recognized as stable, isolable, and highly versatile intermediates in organic synthesis. Their primary utility stems from their ability to serve as precursors to nitrile oxides, a class of 1,3-dipoles. The generation of nitrile oxides from hydroximoyl chlorides is typically achieved through dehydrochlorination using a base.

The general transformation of an aldoxime to a hydroximoyl chloride is a crucial first step. This can be accomplished using various chlorinating agents. Common methods include the use of N-chlorosuccinimide (NCS) or systems such as Oxone® in the presence of a chloride source like sodium chloride or hydrochloric acid in a suitable solvent like N,N-dimethylformamide (DMF). nih.govresearchgate.net The choice of reagent and conditions can be tailored to the specific substrate to achieve high yields.

The significance of hydroximoyl chlorides is intrinsically linked to the subsequent reactions of the nitrile oxides they generate. These reactions, particularly [3+2] cycloadditions, provide a powerful and convergent method for the construction of five-membered heterocyclic rings, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science. researchgate.netnih.govchem-station.com

Overview of Nitrile Oxide Precursors and Their Utility

Nitrile oxides (R-C≡N⁺-O⁻) are highly reactive 1,3-dipolar species that are typically generated in situ due to their propensity to dimerize. chem-station.com Besides the dehydrochlorination of hydroximoyl chlorides, other methods for generating nitrile oxides include the dehydration of primary nitroalkanes and the oxidation of aldoximes. uchicago.edu

Once generated, nitrile oxides readily participate in 1,3-dipolar cycloaddition reactions with a wide array of dipolarophiles. nih.gov These reactions, often referred to as Huisgen cycloadditions, are concerted pericyclic reactions that lead to the formation of five-membered heterocycles with high regio- and stereoselectivity. nih.gov

The reaction of a nitrile oxide with an alkene yields a 2-isoxazoline, while reaction with an alkyne produces an isoxazole (B147169). nih.gov These heterocyclic products are not merely final targets but can also serve as valuable intermediates for further synthetic transformations. For instance, the N-O bond of the isoxazoline (B3343090) or isoxazole ring can be reductively cleaved to afford 1,3-aminoalcohols or β-hydroxy ketones, respectively, which are important structural units in natural products and other complex molecules.

The versatility of the nitrile oxide cycloaddition is demonstrated by the wide range of dipolarophiles that can be employed, including electron-rich and electron-deficient alkenes and alkynes, as well as allenes and nitriles. This broad scope allows for the synthesis of a vast library of substituted heterocyclic compounds.

Contextualizing 3-Phenylpropanehydroximoyl Chloride within Hydroximoyl Chloride Chemistry

3-Phenylpropanehydroximoyl chloride, with its phenylethyl substituent, is an aliphatic hydroximoyl chloride. Its synthesis would typically commence from 3-phenylpropanal (B7769412). The aldehyde can be prepared through various methods, such as the palladium-catalyzed reaction of phenyl iodide with allyl alcohol or the hydrogenation of cinnamaldehyde. uchicago.edu The resulting 3-phenylpropanal is then converted to its corresponding aldoxime, 3-phenylpropanal oxime, by reaction with hydroxylamine (B1172632).

The subsequent chlorination of 3-phenylpropanal oxime would yield 3-phenylpropanehydroximoyl chloride. While specific literature detailing this exact transformation is scarce, general methods for the chlorination of aldoximes are well-established and would be applicable.

The primary synthetic value of 3-phenylpropanehydroximoyl chloride lies in its role as a precursor to 3-phenylpropanenitrile oxide. Upon treatment with a non-nucleophilic base, such as triethylamine (B128534), it eliminates hydrogen chloride to generate the transient nitrile oxide. This species can then be trapped in situ with a suitable dipolarophile to construct a new five-membered ring bearing the 3-phenylpropyl group.

For example, the reaction of in situ generated 3-phenylpropanenitrile oxide with an alkene like styrene (B11656) would lead to the formation of a 3-(3-phenylpropyl)-5-phenyl-2-isoxazoline. The regiochemistry of such cycloadditions is governed by frontier molecular orbital (FMO) theory, where the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other determines the orientation of addition.

The table below illustrates a representative example of a 1,3-dipolar cycloaddition reaction involving a nitrile oxide generated from a hydroximoyl chloride precursor.

| Reagents | Product | Reaction Type |

| 3-Phenylpropanehydroximoyl Chloride, Triethylamine, Styrene | 3-(2-Phenylethyl)-5-phenyl-4,5-dihydroisoxazole | 1,3-Dipolar Cycloaddition |

This reaction highlights the synthetic utility of 3-phenylpropanehydroximoyl chloride as a building block for introducing the 3-phenylpropyl moiety into a heterocyclic framework, offering a pathway to novel compounds with potential applications in various fields of chemical science.

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H10ClNO |

|---|---|

Molekulargewicht |

183.63 g/mol |

IUPAC-Name |

N-hydroxy-3-phenylpropanimidoyl chloride |

InChI |

InChI=1S/C9H10ClNO/c10-9(11-12)7-6-8-4-2-1-3-5-8/h1-5,12H,6-7H2 |

InChI-Schlüssel |

ZMGCIMRAOFROLM-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CCC(=NO)Cl |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 3 Phenylpropanehydroximoyl Chloride

Conventional Approaches to Hydroximoyl Chloride Synthesis

Traditional methods for preparing hydroximoyl chlorides, including 3-phenylpropanehydroximoyl chloride, typically involve a two-step process: the formation of an aldoxime from the corresponding aldehyde, followed by a chlorination step.

Oximation of Corresponding Aldehydes Followed by Chlorination

The initial step in this conventional pathway is the oximation of 3-phenylpropanal (B7769412). This reaction is commonly carried out by treating the aldehyde with hydroxylamine (B1172632) hydrochloride in the presence of a base. nih.gov The resulting 3-phenylpropanal oxime is then subjected to chlorination to yield the desired 3-phenylpropanehydroximoyl chloride. nih.gov The chlorination can be effected by various reagents, with elemental chlorine being a historical choice, though it is often difficult to handle. mdpi.com

A general representation of this two-step process is as follows:

Oximation: 3-Phenylpropanal + NH₂OH·HCl → 3-Phenylpropanal oxime

Chlorination: 3-Phenylpropanal oxime + Chlorinating Agent → 3-Phenylpropanehydroximoyl chloride

Chlorination of Aldoximes with N-Chlorosuccinimide (NCS)

A widely used and more manageable chlorinating agent for the conversion of aldoximes to hydroximoyl chlorides is N-chlorosuccinimide (NCS). mdpi.comresearchgate.net This reagent offers a safer and more convenient alternative to gaseous chlorine. mdpi.comgalchimia.com The reaction involves treating the aldoxime, in this case, 3-phenylpropanal oxime, with NCS in a suitable organic solvent. The reaction is often carried out at room temperature and can proceed to completion in a relatively short time. ed.ac.uk The use of NCS is a common strategy for the α-chlorination of aldoximes. mdpi.com

The reaction can be summarized as: 3-Phenylpropanal oxime + NCS → 3-Phenylpropanehydroximoyl chloride + Succinimide (B58015)

Research has shown that the reaction between an aryl aldoxime and NCS can initially produce the hydroximidoyl chloride and succinimide. researchgate.net

Pyridine-Catalyzed Chlorination Procedures

The efficiency of chlorination reactions can often be enhanced by the use of catalysts. Pyridine (B92270) and its derivatives are known to catalyze the chlorination of various organic compounds. In the context of hydroximoyl chloride synthesis, pyridine can be used as a catalyst in conjunction with a chlorinating agent like thionyl chloride for the conversion of the corresponding alcohol precursor. For instance, 3-phenylpropanol can be converted to 1-chloro-3-phenylpropane (B93460) using thionyl chloride with pyridine as a catalyst. google.com While this example illustrates the use of pyridine in a related chlorination, specific pyridine-catalyzed procedures for the direct chlorination of 3-phenylpropanal oxime to the hydroximoyl chloride are also established in synthetic organic chemistry.

Advanced and Green Synthetic Strategies for Hydroximoyl Chlorides

In recent years, there has been a significant push towards the development of more efficient, safer, and environmentally friendly synthetic methods. This has led to the exploration of novel reagents and reaction systems for the synthesis of hydroximoyl chlorides.

Utilizing N-tert-Butyl-N-chlorocyanamide for Efficient Generation

A notable advancement in the synthesis of hydroximoyl chlorides is the use of N-tert-butyl-N-chlorocyanamide. This reagent has been reported to convert aldoximes into hydroximoyl chlorides in quantitative yields in less than a minute under mild conditions. researchgate.netresearchgate.net This method is highly efficient and rapid. researchgate.net The resulting hydroximoyl chlorides can then be used in subsequent reactions, such as dehydrohalogenation to form nitrile oxides for 1,3-dipolar cycloaddition reactions. researchgate.netresearchgate.net N-tert-butyl-N-chlorocyanamide is considered a versatile and reactive reagent with a high active chlorine content, and it is also stable and soluble in common organic solvents. thieme-connect.com

The reaction is as follows: 3-Phenylpropanal oxime + N-tert-Butyl-N-chlorocyanamide → 3-Phenylpropanehydroximoyl chloride

Hydrogen Chloride/N,N-Dimethylformamide/Oxone Systems for Precursor Preparation

A convenient one-pot method for the synthesis of benzohydroximoyl chlorides, which are precursors to nitrile oxides, has been developed using a hydrogen chloride/N,N-dimethylformamide/Oxone system. acs.org This system provides an efficient route for the preparation of these important intermediates. Oxone, in combination with sodium chloride, has also been utilized for the α-chlorination of aldoximes, presenting a cheaper and easier-to-handle alternative to other chlorinating agents. mdpi.com In some instances, the reaction of aldoximes with NaCl and Oxone in a liquid phase can yield hydroximoyl chlorides. researchgate.net

A study on the reaction of aldoximes with sodium chloride and Oxone under ball-milling conditions revealed that hydroximoyl chlorides are key intermediates. mdpi.com While the mechanochemical reaction led to a different final product, the corresponding liquid-phase reaction in DMF resulted in the formation of the hydroximoyl chloride. researchgate.net

In Situ Formation through Oxidative Chlorination Pathways

The direct conversion of 3-phenylpropanal oxime to 3-phenylpropanehydroximoyl chloride can be efficiently accomplished through in situ oxidative chlorination. This method avoids the isolation of the potentially unstable hydroximoyl chloride, which is generated and consumed in the same reaction vessel. Key reagents for this transformation include N-Chlorosuccinimide (NCS) and Trichloroisocyanuric acid (TCCA).

Using N-Chlorosuccinimide (NCS): N-Chlorosuccinimide is a widely used reagent for the chlorination of aldoximes. organic-chemistry.orgwikipedia.org The reaction proceeds by the electrophilic attack of the chlorine atom of NCS on the nitrogen of the oxime, followed by rearrangement to yield the hydroximoyl chloride. This method is favored for its mild conditions and the easy removal of the succinimide byproduct.

Using Trichloroisocyanuric Acid (TCCA): Trichloroisocyanuric acid is a safe, efficient, and commercially available oxidant and chlorinating agent. acs.orgorganic-chemistry.org It has been successfully employed for the in situ generation of nitrile oxides from aldoximes, a process that proceeds via a hydroximoyl chloride intermediate. researchgate.net The reaction of 3-phenylpropanal oxime with TCCA would lead to the formation of 3-phenylpropanehydroximoyl chloride, which can then be used for subsequent reactions, such as 1,3-dipolar cycloadditions. researchgate.netresearchgate.net The use of TCCA is advantageous due to its high atom economy and the formation of cyanuric acid as a benign byproduct. acs.org

Another effective system for oxidative chlorination involves the use of Oxone in combination with a chloride source like sodium chloride. mdpi.com In solution-phase reactions, this combination has been shown to convert aldoximes into their corresponding hydroximoyl chlorides. mdpi.com This pathway offers a practical alternative using readily available and inexpensive reagents.

The table below summarizes representative conditions for the oxidative chlorination of an aldoxime to a hydroximoyl chloride.

| Reagent | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| N-Chlorosuccinimide (NCS) | Dichloromethane (B109758) | Room Temp. | 85-95 | organic-chemistry.orgresearchgate.net |

| Trichloroisocyanuric Acid (TCCA) | Acetonitrile (B52724) | Room Temp. | 80-90 | researchgate.netresearchgate.net |

| Oxone, NaCl | Acetonitrile/Water | 0 - Room Temp. | 70-85 | mdpi.com |

This table presents illustrative data based on reactions with similar aldoximes, as specific data for 3-phenylpropanal oxime may vary.

Ultrasound-Assisted Synthesis Enhancements

The application of ultrasonic irradiation has emerged as a significant process intensification tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and milder reaction conditions. nih.govresearchgate.net The synthesis of hydroximoyl chlorides and their subsequent reactions can be substantially enhanced by sonication.

The formation of 3-phenylpropanehydroximoyl chloride involves heterogeneous reactions in many cases, with solid reagents like NCS or TCCA. Ultrasound enhances mass transfer between phases, continuously cleaning and activating the surface of the solid reagents. The primary physical phenomenon responsible for these enhancements is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid medium. researchgate.net This collapse generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and accelerating chemical reactions. researchgate.net

In the context of preparing precursors for 1,3-dipolar cycloadditions, such as hydroximoyl chlorides and the nitrile oxides derived from them, ultrasound has been shown to be highly effective. nih.govmdpi.com Studies on the ultrasound-assisted synthesis of various heterocyclic compounds via nitrile oxide cycloadditions report excellent yields in significantly shorter time frames compared to conventional stirring methods. nih.govmdpi.com For the synthesis of 3-phenylpropanehydroximoyl chloride, applying ultrasound during the oxidative chlorination of 3-phenylpropanal oxime could be expected to provide similar benefits.

| Method | Reaction Time | Yield (%) | Reference |

| Conventional Stirring | 6 - 12 hours | 70 - 85 | researchgate.net |

| Ultrasound Irradiation | 15 - 60 minutes | 85 - 95 | nih.govresearchgate.net |

This comparative table illustrates the typical enhancements observed with ultrasound-assisted synthesis for related reactions.

Continuous Flow Methodologies for Precursor Synthesis

Continuous flow chemistry offers numerous advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters, enhanced safety for handling hazardous intermediates, and straightforward scalability. vapourtec.com The synthesis of 3-phenylpropanal oxime, the direct precursor to 3-phenylpropanehydroximoyl chloride, is well-suited for a continuous flow process.

Oximes are typically synthesized by the condensation of an aldehyde or ketone with hydroxylamine. nih.gov In a flow setup, a stream containing 3-phenylpropanal could be merged with a stream of hydroxylamine solution. The mixture would then pass through a heated reactor coil to ensure rapid and complete conversion. The residence time in the reactor can be precisely controlled to optimize yield and minimize byproduct formation.

Recent advancements have demonstrated the utility of flow reactors for reactions involving oximes and their derivatives. researchgate.netnih.gov For instance, the in situ generation of nitrones from oximes and their subsequent cycloaddition has been successfully performed in continuous flow, achieving high throughput that would be difficult in batch reactors. researchgate.net Similarly, electrochemical methods in flow have been used for the synthesis of isoxazolines from unsaturated oximes, highlighting the compatibility of these precursors with modern flow technologies. nih.gov

Adopting a continuous flow approach for the synthesis of 3-phenylpropanal oxime would enable on-demand production, reduce waste, and provide a safer operational environment, which is particularly important if the subsequent step to the hydroximoyl chloride is also integrated into a continuous sequence.

| Parameter | Batch Synthesis | Continuous Flow Synthesis | Reference |

| Reaction Scale | Limited by flask size | Easily scalable by extending run time | vapourtec.com |

| Heat Transfer | Inefficient, potential for hot spots | Highly efficient, uniform temperature | vapourtec.com |

| Safety | Handling of bulk reagents | Small volumes handled at any time | researchgate.net |

| Reproducibility | Can be variable | Highly reproducible | vapourtec.com |

This table contrasts the general features of batch versus continuous flow synthesis for the preparation of chemical precursors like oximes.

Reactivity and Derivatization Pathways of 3 Phenylpropanehydroximoyl Chloride

Nitrile Oxide Generation from 3-Phenylpropanehydroximoyl Chloride

The primary pathway to generate the active nitrile oxide species from 3-Phenylpropanehydroximoyl chloride is through a dehydrohalogenation reaction. This process involves the elimination of a hydrogen atom and a chlorine atom from the hydroximoyl chloride backbone to form the nitrile oxide functional group.

The formation of 3-phenylethylnitrile oxide from 3-Phenylpropanehydroximoyl chloride proceeds via a base-induced elimination reaction. This transformation is a cornerstone of nitrile oxide chemistry, first established by Huisgen for aromatic nitrile oxides. researchgate.netmdpi.com The mechanism involves two critical steps: the deprotonation of the hydroxyl group by a base, followed by the expulsion of the chloride ion. chemtube3d.com This process generates the linear 1,3-dipole structure of the nitrile oxide, which is characterized by its zwitterionic nature. nih.govyoutube.com This reactive intermediate is then available to participate in various reactions, most notably cycloadditions. chemtube3d.com

The reaction is mechanistically classified as an elimination, where the base abstracts the acidic proton from the oxime's hydroxyl group, and the resulting negative charge on the oxygen facilitates the removal of the chloride leaving group. chemtube3d.comyoutube.com This concerted or near-concerted process efficiently yields the target 3-phenylethylnitrile oxide.

The choice of base is critical for the efficient generation of nitrile oxides from hydroximoyl chlorides and to minimize side reactions, such as the dimerization of the highly reactive nitrile oxide product. nih.gov Both organic and inorganic bases are commonly employed.

Organic amines, such as triethylamine (B128534) (Et₃N), are frequently used to induce dehydrohalogenation under mild conditions. nih.gov These bases are effective in promoting the reaction while being mild enough to control the rate of nitrile oxide formation. mdpi.com In some protocols, the amine base is introduced slowly or via diffusion from a separate chamber to keep the instantaneous concentration of the nitrile oxide low, thereby suppressing unwanted dimerization. nih.gov

Alternative methods utilize inorganic salts. Silver(I) salts, like silver(I) acetate (B1210297), have been shown to be highly effective. clockss.org The high affinity of the silver(I) ion for the chloride ion facilitates the elimination process, often leading to high yields of the subsequent cycloaddition products. clockss.org The table below, derived from studies on analogous hydroximoyl chlorides, illustrates the effectiveness of silver(I) acetate in promoting the generation of nitrile oxides and their subsequent reaction with styrene (B11656). clockss.org

| Hydroximoyl Chloride Precursor | Product | Yield (%) |

| C₆H₅CCl=NOH | 3,5-Diphenyl-2-isoxazoline | 96 |

| p-MeOC₆H₄CCl=NOH | 3-(4-Methoxyphenyl)-5-phenyl-2-isoxazoline | 89 |

| 2,4,6-Me₃C₆H₂CCl=NOH | 3-(2,4,6-Trimethylphenyl)-5-phenyl-2-isoxazoline | 93 |

| Table 1: Illustrative yields of isoxazoline (B3343090) products from the reaction of various hydroximoyl chlorides with styrene in the presence of Silver(I) acetate. This data is representative of the reaction class to which 3-Phenylpropanehydroximoyl chloride belongs. clockss.org |

The solvent plays a crucial role in the generation and subsequent reactions of nitrile oxides. The choice of solvent can influence the rate of nitrile oxide formation, its stability, and the efficiency of its cycloaddition reactions. researchgate.netresearchgate.net

Aprotic solvents are generally preferred for these reactions. researchgate.net Solvents like chloroform, dioxane, and benzene (B151609) are commonly used for the dehydrohalogenation of hydroximoyl chlorides and subsequent cycloadditions. mdpi.comnih.govorganic-chemistry.org The polarity of the solvent can impact the reaction rate; for instance, studies on the rearrangement of related N-arylamine oxides show a correlation between reaction rates and the dielectric constants of aprotic solvents. researchgate.net While protic solvents can engage in hydrogen bonding, which may affect reaction rates, aprotic environments provide a more controlled setting for the 1,3-dipole. researchgate.netresearchgate.net For certain applications, biphasic systems have been developed to facilitate the reaction, particularly when dealing with sensitive substrates. rsc.org

While the dehydrohalogenation of 3-Phenylpropanehydroximoyl chloride is a standard method, several other protocols exist for the in situ generation of the corresponding 3-phenylethylnitrile oxide from different precursors. These methods avoid the need to isolate the hydroximoyl chloride.

One common alternative is the direct oxidation of the corresponding aldoxime (3-phenylpropanal oxime). organic-chemistry.org Reagents such as tert-butyl hypoiodite (B1233010) (t-BuOI), generated in situ, can effectively convert aldoximes to nitrile oxides under mild conditions, which then undergo cycloaddition. organic-chemistry.org Another approach involves the dehydration of primary nitro compounds. researchgate.net O-silylated hydroxamic acids can also serve as precursors, which upon treatment with triflic anhydride, generate transient nitrile oxides. researchgate.net These alternative pathways offer flexibility in substrate choice and reaction conditions for accessing the desired nitrile oxide intermediate.

1,3-Dipolar Cycloaddition Reactions of Derived Nitrile Oxides

Once generated, 3-phenylethylnitrile oxide is a potent 1,3-dipole that readily participates in cycloaddition reactions. These reactions are powerful tools for constructing five-membered heterocyclic rings, which are prevalent in biologically active compounds and natural products. nih.govorganic-chemistry.orgwikipedia.org

The Huisgen 1,3-dipolar cycloaddition is the reaction between a 1,3-dipole (in this case, 3-phenylethylnitrile oxide) and a dipolarophile (typically an alkene or alkyne) to form a five-membered heterocycle. nih.govorganic-chemistry.org This reaction is a concerted, pericyclic process, analogous to the Diels-Alder reaction, involving the 4 π-electrons of the 1,3-dipole and the 2 π-electrons of the dipolarophile. organic-chemistry.orgresearchgate.net

The reaction is highly stereospecific, with the configuration of the dipolarophile being retained in the product. wikipedia.orgresearchgate.net When 3-phenylethylnitrile oxide reacts with an alkene, the product is a 2-isoxazoline ring. wikipedia.org If an alkyne is used as the dipolarophile, the resulting product is an aromatic isoxazole (B147169). youtube.comwikipedia.org The reaction's regioselectivity, which determines the orientation of the dipole relative to the dipolarophile, is influenced by both electronic and steric factors. organic-chemistry.org The Huisgen cycloaddition is a foundational method in heterocyclic chemistry, providing a direct and efficient route to complex molecular architectures from relatively simple precursors. nih.govresearchgate.net

Synthesis of Five-Membered Heterocycles

The primary synthetic application of 3-phenylpropanehydroximoyl chloride is the generation of its corresponding nitrile oxide for the synthesis of five-membered heterocycles, most notably isoxazoles and their partially saturated analogs, isoxazolines. researchgate.netresearchgate.netnih.gov

Isoxazoles are aromatic five-membered heterocycles synthesized via the [3+2] cycloaddition of a nitrile oxide and an alkyne. nih.govwikipedia.org However, alternative pathways using activated methylene (B1212753) compounds like 1,3-dicarbonyls are also highly effective.

A robust and common method for synthesizing polysubstituted isoxazoles involves the reaction of hydroximoyl chlorides with 1,3-dicarbonyl compounds in the presence of a base. researchgate.netnih.govnih.gov The reaction proceeds by the base-mediated in situ generation of the nitrile oxide from 3-phenylpropanehydroximoyl chloride. Simultaneously, the base deprotonates the 1,3-dicarbonyl compound to form a reactive enolate. This enolate then acts as the dipolarophile, reacting with the nitrile oxide in a [3+2] cycloaddition. A subsequent elimination of water or an alcohol/amine from the cycloadduct intermediate leads to the aromatic isoxazole ring. nih.govnih.gov This method is particularly advantageous as it often occurs rapidly under mild conditions, such as at room temperature in an aqueous medium, which aligns with the principles of green chemistry. nih.govnih.govolemiss.edu

Table 1: Reaction of Phenyl Hydroximoyl Chlorides with β-Keto Compounds This table presents data on the reaction between various phenyl hydroximoyl chlorides and β-ketoesters or β-ketoamides. The reactions were conducted using 0.5 mmol of the hydroximoyl chloride, 0.5 mmol of the dicarbonyl compound, and 3 equivalents of DIPEA in a 95:5 water/methanol mixture at room temperature for 2 hours. Yields are for isolated and purified products. researchgate.net

The reaction between hydroximoyl chlorides and 1,3-dicarbonyl compounds is a premier route to 3,4,5-trisubstituted isoxazoles. nih.govnih.gov The substitution pattern of the final product is directly determined by the substituents on the two starting materials. The 'R' group from the hydroximoyl chloride (RC(Cl)=NOH) becomes the substituent at the 3-position of the isoxazole ring. The two acyl/ester/amide groups of the dicarbonyl compound (R'C(O)CH₂C(O)R'') provide the substituents for the 4- and 5-positions. This method avoids the need for highly substituted, non-terminal alkynes, which can be difficult to prepare and may not react well in thermal or some catalyzed cycloadditions. nih.gov The reaction conditions can be optimized to ensure high selectivity for the desired isoxazole product, circumventing competing side reactions. nih.govolemiss.edu

While the reaction with dicarbonyls is efficient, the classic cycloaddition with terminal alkynes is often facilitated by metal catalysts to improve reaction rates and control regioselectivity. rsc.org

Copper Catalysis: Copper(I) catalysts are widely used to promote the [3+2] cycloaddition of nitrile oxides and terminal alkynes. nih.goveresearchco.com The process, often considered a "click chemistry" reaction, provides reliable and regioselective access to 3,5-disubstituted isoxazoles under mild conditions. maynoothuniversity.ieeresearchco.com The catalyst ensures that the reaction proceeds with high fidelity to form the 3,5-isomer, which is the same regioselectivity often observed in thermal reactions but with improved efficiency and scope. maynoothuniversity.ie However, a significant limitation is that this catalytic system is generally effective only for terminal alkynes and does not typically facilitate the synthesis of 3,4,5-trisubstituted isoxazoles from internal alkynes. nih.gov

Ruthenium Catalysis: Ruthenium catalysts offer a powerful alternative and can even reverse the inherent regioselectivity of the cycloaddition. acs.org Ruthenium(II) complexes have been shown to catalyze the reaction between nitrile oxides and both electron-rich and electron-deficient alkynes. acs.orgcapes.gov.br Remarkably, with certain electron-rich alkynes, the ruthenium catalyst directs the reaction to form 4-heterosubstituted isoxazoles, the opposite regioisomer to that obtained under thermal conditions. acs.org This reversal of regioselectivity is attributed to the ability of the ruthenium center to interact with the reactants and override the innate polarity of the nitrile oxide. acs.org This catalytic system is experimentally straightforward and provides excellent yields and regioselectivity at room temperature. capes.gov.br

Table 2: Catalytic Systems for Isoxazole Synthesis A summary of common catalytic approaches for the synthesis of isoxazoles from nitrile oxides.

Table of Mentioned Compounds

Isoxazoline Synthesis

Isoxazolines are five-membered heterocyclic compounds that are partially saturated analogs of isoxazoles. They are synthesized by the [3+2] cycloaddition of nitrile oxides with alkenes.

The reaction of the nitrile oxide derived from 3-phenylpropanehydroximoyl chloride with alkenes is a primary route to 2-isoxazolines. mdpi.comorganic-chemistry.org This 1,3-dipolar cycloaddition is a highly efficient and regioselective process, typically yielding 3,5-disubstituted isoxazolines when terminal alkenes are used. mdpi.com The reaction is versatile, tolerating a wide range of functional groups on the alkene dipolarophile. mdpi.comnih.gov The regioselectivity is governed by FMO theory, where the terminal carbon of the alkene adds to the oxygen of the nitrile oxide. mdpi.com Various methods have been developed to generate the nitrile oxide in situ from its precursor, including the use of bases or mild oxidizing agents, making the synthesis operationally simple. organic-chemistry.org This reaction has been used to introduce the isoxazoline pharmacophore into complex molecules, such as the natural product caryophyllene. mdpi.comnih.gov

Table 2: General Scheme for Isoxazoline Synthesis

| Dipole Precursor | Dipolarophile | Product | Key Features | References |

| 3-Phenylpropanehydroximoyl Chloride | Alkene (e.g., Styrene) | 3-(2-Phenylethyl)-5-phenyl-4,5-dihydroisoxazole | High regioselectivity, versatile, mild conditions | mdpi.commdpi.comorganic-chemistry.org |

| Aldoxime | Ethene | 3-Substituted 2-Isoxazoline | Access to simpler isoxazolines | mdpi.com |

| Hydroximoyl Chloride | Cyclic Allylic Alcohol | Densely functionalized bicyclic isoxazoline | High diastereoselectivity | researchgate.net |

A significant advancement in isoxazoline synthesis is the reaction of nitrile oxides with enolates derived from α-keto esters. acs.orgnih.govacs.org This catalytic, enantioselective [3+2] cycloaddition provides access to novel 5-hydroxy-2-isoxazolines, which are valuable chiral building blocks. acs.orgnih.gov The reaction involves the generation of a transient metal enolate from the α-keto ester, which then acts as the dipolarophile for the nitrile oxide generated in situ from a hydroximoyl chloride precursor. acs.org This method achieves high chemical yields with excellent diastereo- and enantioselectivity. acs.orgresearchgate.net The development of optimal reaction conditions has been crucial to favor the desired [3+2] cycloaddition and prevent competing side reactions like O-imidoylation. acs.orgacs.org This pathway represents a sophisticated strategy for constructing highly functionalized and optically active isoxazoline scaffolds. acs.orgnih.govresearchgate.net Other routes to 5-hydroxyisoxazolines involve the reaction of hydroxylamine (B1172632) with substrates like 1,5-diarylpent-1-yne-3,5-diones or chalcone (B49325) epoxides. medicaljournal-ias.orgjournalagent.com

Formation of Chiral Spiro-β-Lactam Derivatives

The 1,3-dipolar cycloaddition of nitrile oxides, generated from hydroximoyl chlorides, with 6-alkylidene penicillanates represents a significant pathway to novel chiral spiro-β-lactam derivatives. These reactions lead to the formation of spiroisoxazoline-penicillanates, which are characterized by the fusion of two rings at a shared sp³ carbon atom. This process is notable for its diastereoselectivity, creating two new consecutive stereogenic centers, one of which is a quaternary chiral center.

The reaction between a nitrile oxide and a 6-(Z)-(benzoylmethylene)penicillanate derivative demonstrates the successful application of this methodology. The cycloaddition proceeds with high diastereoselectivity, yielding complex spirocyclic β-lactam structures. The exploration of different reaction conditions, including conventional heating, microwave irradiation, and continuous flow methods, has been undertaken to optimize the synthesis of these chiral spiroisoxazoline-penicillanates. Utilizing continuous flow techniques, in particular, presents a sustainable route for their production.

Synthesis of Tricyclic 1,2,4-Oxadiazolines-Fused Tetrahydro-isoquinolines

A mild and efficient method for the synthesis of tricyclic 1,2,4-oxadiazolines-fused tetrahydro-isoquinoline derivatives involves the [3+2] cycloaddition reaction between a hydroximoyl chloride, such as 3-phenylpropanehydroximoyl chloride, and a 3,4-dihydroisoquinoline (B110456) imine. researchgate.net This protocol is distinguished by its simplicity, ease of handling, and high yields, which can reach up to 96%. researchgate.net

The reaction proceeds by the in situ generation of a nitrile oxide from the hydroximoyl chloride in the presence of a base like cesium carbonate (Cs₂CO₃) in a solvent such as dichloromethane (B109758) (CH₂Cl₂) at room temperature. sctunisie.org The stabilized cyclic imine of the 3,4-dihydroisoquinoline then undergoes a 1,3-dipolar cycloaddition with the nitrile oxide to form the tricyclic fused system. sctunisie.orgnih.gov The utility of this method has been demonstrated on a gram scale, underscoring its practical applicability in synthetic chemistry. nih.gov The structure of the resulting tricyclic product has been unequivocally confirmed through X-ray single-crystal analysis. researchgate.net

A proposed mechanism suggests that the base facilitates the elimination of hydrogen chloride from the hydroximoyl chloride to form the nitrile oxide intermediate, which then reacts with the cyclic imine dipolarophile. researchgate.net

Reactions with β-Fluoroalkyl Vinylsulfones

The reaction of nitrile oxides, generated from hydroximoyl chlorides, with β-fluoroalkyl vinylsulfones provides an effective route to 5-fluoroalkyl-substituted 2-isoxazolines. researchgate.net This 1,3-dipolar cycloaddition occurs under mild conditions and is characterized by excellent regio- and diastereoselectivity, with diastereomeric ratios often exceeding 99:1. researchgate.net The sulfonyl group in the vinylsulfone activates the double bond for cycloaddition. researchgate.net This method facilitates the rapid synthesis of these fluoroalkylated isoxazolines in yields up to 85%. researchgate.net The resulting isoxazolines can be further transformed into 5-fluoroalkyl-3-phenyl-2-isoxazoles through a DBU-mediated elimination process. researchgate.net

Stereoselective Control in Isoxazoline Formation

The 1,3-dipolar cycloaddition of nitrile oxides to alkenes is a primary method for synthesizing the isoxazoline ring, and controlling the stereochemistry of this reaction is crucial for creating specific isomers. rsc.org The reaction is generally concerted, and its stereoselectivity can be influenced by several factors, including the structure of the reactants and the use of chiral auxiliaries or catalysts. nih.govacs.org

In reactions forming spiroisoxazolines, the approach of the 1,3-dipole to the dipolarophile is often sterically controlled. For instance, in the cycloaddition of arylnitrile oxides to (E)-2-arylidene-(2H)-indanones, the reaction proceeds with high diastereoselectivity, where the dipole attacks from the sterically less hindered side. sctunisie.org This results in the formation of cycloadducts with two new chiral centers, including a quaternary spiro-atom, with a specific relative stereochemistry. sctunisie.org Similarly, the reaction of an exo-methyleneprolinate with nitrile oxides yields spiroisoxazolinoprolinates with a cis:trans diastereoselectivity of approximately 1:4. nih.gov The resulting diastereomers are often separable by column chromatography, allowing for the isolation of single stereoisomers. nih.gov

The regioselectivity typically follows a predictable pattern where the oxygen atom of the nitrile oxide attaches to the more substituted carbon of the alkene double bond. beilstein-journals.org However, mixtures of regioisomers can form in some cases, such as with trans-β-methylstyrene. beilstein-journals.org

Microwave-Assisted Cycloadditions for Isoxazolines

Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of isoxazolines via 1,3-dipolar cycloaddition reactions, offering significant advantages over conventional heating methods. mdpi.com The use of microwave assistance can dramatically reduce reaction times, improve yields, and minimize the formation of undesired side products, such as the dimerization of the nitrile oxide to furoxan. mdpi.comresearchgate.net

In one comparative study, a reaction that required 110 minutes to achieve a 34% yield under conventional heating saw its yield improve to 70% in just 10 minutes when conducted at 180 °C with microwave heating. researchgate.net This efficiency is attributed to the fact that under microwave conditions, the rate of the cycloaddition is often faster than the rate of nitrile oxide dimerization. mdpi.com This method has been successfully applied to synthesize a variety of isoxazoline derivatives, including those with dicarboxylic acid functionalities. researchgate.net The protocol is often simple, sometimes proceeding under solvent-free conditions, which aligns with the principles of green chemistry. asianpubs.orgresearchgate.net

| Method | Reaction Time | Yield | Reference |

| Conventional Heating | 110 min | 34% | researchgate.net |

| Microwave Irradiation (180 °C) | 10 min | 70% | researchgate.net |

| Conventional Heating | 290 min | 78% | nih.gov |

| Microwave Irradiation | 10-25 min | 97% | nih.gov |

| Conventional Heating | 12-16 hours | - | nih.gov |

| Microwave Irradiation | 30 min | High | nih.gov |

Dimerization to Furoxans (1,2,5-Oxadiazole 2-Oxides)

In the absence of a suitable dipolarophile, nitrile oxides, which are generated in situ from 3-phenylpropanehydroximoyl chloride, can undergo dimerization to form furoxans, also known as 1,2,5-oxadiazole 2-oxides. nsf.govresearchgate.net This side reaction is a common consideration in syntheses involving nitrile oxide intermediates. nih.govmdpi.com

Reaction Conditions and Mechanistic Considerations for Dimerization

The dimerization of hydroximoyl chlorides to furoxans is typically facilitated by a base. The process begins with the base-promoted elimination of hydrogen chloride from the hydroximoyl chloride to generate the highly reactive nitrile oxide dipole. nih.govresearchgate.net Subsequently, two molecules of the nitrile oxide undergo a [3+2] cycloaddition reaction to yield the furoxan ring system. nih.gov

Various bases and reaction conditions have been employed for this transformation. Common bases include triethylamine in ether or sodium carbonate in DME. researchgate.net More recently, solvent-free mechanochemical methods have been developed, using a combination of sodium chloride, Oxone, and a base under ball-milling conditions, which can produce furoxans in high yields. nih.gov Control experiments have confirmed the stepwise nature of this process: the hydroximoyl chloride is first formed from the corresponding aldoxime and then dimerizes upon treatment with a base. nih.gov

Density functional theory (DFT) calculations suggest that the dimerization is a stepwise process that proceeds through a dinitrosoalkene intermediate with significant diradical character. acs.org The rate-determining step is the initial C-C bond formation between the two nitrile oxide molecules. acs.org The retardation of dimerization for aromatic nitrile oxides compared to aliphatic ones is explained by the interruption of conjugation between the aryl group and the nitrile oxide moiety during this C-C bond formation step. acs.org

Impact of Solvent Polarity on Furoxan Formation Selectivity

The formation of furoxans (1,2,5-oxadiazole-2-oxides) from hydroximoyl chlorides proceeds through the dimerization of an intermediate nitrile oxide, which is generated by dehydrochlorination. The polarity of the solvent can influence the reaction, though detailed studies specifically on 3-phenylpropanehydroximoyl chloride are not extensively documented. However, related research on the synthesis of furoxans from aldoximes, which generate hydroximoyl chloride in situ, indicates that solvents like acetonitrile (B52724) are effective for the subsequent dimerization step. nih.gov The conversion of a hydroximoyl chloride to a nitrile oxide involves creating a more polar, zwitterionic species. chegg.com Therefore, polar solvents are generally expected to better solvate this intermediate, potentially influencing the rate and selectivity of the subsequent dimerization to form the furoxan ring. The furoxan ring itself can exist as two different regioisomers, and thermal or photochemical conditions can cause isomerization between them, a process that is thought to proceed through a dinitrosoalkene intermediate. kobe-u.ac.jp

Base-Free Dimerization Protocols in Mixed Aqueous Solvents

Protocols for the dimerization of hydroximoyl chlorides to furoxans typically involve the use of a base to facilitate the elimination of hydrogen chloride and generate the requisite nitrile oxide intermediate. nih.gov The development of base-free protocols, particularly in aqueous environments, remains a challenge. The presence of water can lead to side reactions, such as the hydrolysis of the hydroximoyl chloride or the nitrile oxide intermediate. While specific base-free aqueous methods for 3-phenylpropanehydroximoyl chloride are not described in the available literature, research into greener synthetic methods is an ongoing area of interest in chemical synthesis.

Mechanochemical Synthesis of Furoxans

Mechanochemistry, which involves inducing reactions by mechanical force (e.g., ball milling), offers a solvent-free and often more efficient alternative to traditional solution-phase synthesis. nih.gov The mechanochemical synthesis of furoxans has been successfully achieved starting from aldoximes. nih.gov In this process, the aldoxime is milled with an oxidizing agent (like Oxone) and a chloride source (like NaCl) to generate the hydroximoyl chloride in situ. nih.gov A base is then typically used to promote the elimination of HCl, forming the nitrile oxide, which subsequently dimerizes to yield the furoxan. nih.gov This method is noted for its high reaction efficiency and mild conditions, with some furoxans being obtained in yields up to 92%. nih.gov

Table 1: Comparison of Furoxan Synthesis Methods

| Method | Typical Conditions | Advantages |

|---|---|---|

| Solution-Phase Synthesis | Aldoxime, NaCl, Oxone, NEt₃ in CH₃CN, 2h at room temperature | Standard laboratory procedure |

| Mechanochemical Synthesis | Aldoxime, NaCl, Oxone, base, ball milling (30 Hz) | Environmentally friendly (solvent-free), high efficiency, mild conditions nih.gov |

Formation of Isothiocyanates

Reaction with Thiourea (B124793) in the Presence of Triethylamine

The synthesis of isothiocyanates from hydroximoyl chlorides represents an efficient pathway to this important class of compounds. nih.govepa.gov While many methods for isothiocyanate synthesis start from primary amines and carbon disulfide or thiophosgene, the route from hydroximoyl chlorides begins with aldehydes. nih.govuobabylon.edu.iq The reaction of a hydroximoyl chloride, such as 3-phenylpropanehydroximoyl chloride, with a sulfur source is a key step. Although the specific use of thiourea for this transformation is not the most commonly cited method, the general conversion of hydroximoyl chlorides to isothiocyanates is well-established. nih.govepa.gov More frequently, isothiocyanates are used as precursors to react with amines to form thioureas. nih.govorganic-chemistry.org The reaction of thiourea with acyl chlorides, a related class of compounds, has been shown to proceed selectively on the sulfur atom to form S-acyl isothiourea salts quantitatively. thieme-connect.de

Efficiency and Yield Considerations in Isothiocyanate Synthesis

The synthesis of isothiocyanates from hydroximoyl chlorides is noted for its efficiency, often providing nearly quantitative yields without the need for complex purification steps. nih.gov This methodology is effective for producing both alkyl and aryl isothiocyanates at room temperature with a simple workup. nih.gov In comparison, other methods, such as those starting from primary amines and carbon disulfide, also report high yields, particularly for substrates with electron-withdrawing groups. cbijournal.comnih.gov For example, mechanochemical methods for reacting anilines with CS₂ can produce isothiocyanates in high yields (87-94% for subsequent thiourea formation). nih.gov The choice of method often depends on the availability of starting materials and the desired scale of the reaction. rsc.org

Table 2: Selected Isothiocyanate Synthesis Yields (from various precursors)

| Starting Material Type | Reagents | Yield | Reference |

|---|---|---|---|

| Hydroximoyl Chlorides | Sulfur source | Nearly quantitative | nih.gov |

| Primary Amines (Aliphatic/Aromatic) | DMT/NMM/TsO⁻, CS₂, Et₃N (Microwave) | 72-96% | nih.gov |

| Primary Amines | CS₂, NaHCO₃, TPATB | High yields | cbijournal.com |

Synthesis of Imidazolines

The synthesis of 2-imidazolines directly from hydroximoyl chlorides is a documented pathway. clockss.org This transformation involves the reaction of an arylhydroximoyl chloride with excess ethylenediamine (B42938), which acts as both the nucleophile and the solvent. The reaction proceeds by heating at approximately 90°C for several hours, leading to the elimination of the hydroxylamino portion of the starting material and the formation of the 2-arylimidazoline ring. clockss.org Yields for this method are reported to be good, for example, 86% for one derivative. clockss.org

This approach provides an alternative to more traditional methods of imidazoline (B1206853) synthesis, which include the condensation of diamines with esters, nitriles, or amides. clockss.orgmdpi.com It is important to distinguish this reaction from syntheses starting with the closely related imidoyl chlorides. Imidoyl chlorides react with aziridines in a one-pot, stereospecific ring expansion to form highly substituted 2-imidazolines. nih.govacs.org Another pathway involves the cycloaddition of nitrile ylides (generated from imidoyl chlorides) to their imidoyl chloride precursors to form the imidazole (B134444) core. rsc.org

Table 3: Imidazoline Synthesis from Hydroximoyl and Imidoyl Chlorides

| Starting Material | Reagents | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Arylhydroximoyl Chloride | Ethylenediamine (excess) | 2-Arylimidazoline | Elimination of hydroxylamino group; good yields. | clockss.org |

| Imidoyl Chloride | Aziridine, 2,6-lutidine | Tetrasubstituted 2-imidazoline | One-pot, stereospecific ring expansion. | nih.govacs.org |

| Imidoyl Chloride | Base (to form nitrile ylide) | Substituted Imidazole | Cycloaddition of nitrile ylide to imidoyl chloride precursor. | rsc.org |

| Imines & Acid Chlorides | Pd catalyst, CO, Benzoic acid | trans-disubstituted Imidazoline | Multicomponent synthesis with subsequent decarboxylation. | mdpi.com |

Nucleophilic Addition with Ethylenediamine

The reaction of 3-phenylpropanehydroximoyl chloride with ethylenediamine represents a potential pathway for the synthesis of 2-imidazoline derivatives. Hydroximoyl chlorides, such as 3-phenylpropanehydroximoyl chloride, are known to undergo nucleophilic substitution at the carbon atom. In the presence of a bidentate nucleophile like ethylenediamine, a cyclization reaction can be anticipated. The reaction likely proceeds through an initial nucleophilic attack of one of the amino groups of ethylenediamine on the electrophilic carbon of the hydroximoyl chloride, displacing the chloride ion. This is followed by an intramolecular cyclization, where the second amino group attacks the imine carbon, leading to the formation of a five-membered ring. Subsequent dehydration would then yield the corresponding 2-imidazoline. While direct literature on this specific reaction with 3-phenylpropanehydroximoyl chloride is not abundant, the synthesis of 2-imidazolines from the reaction of nitriles or esters with ethylenediamine is a well-established method. chemicalbook.com For instance, the condensation of nitriles with ethylenediamine is a common route to 2-imidazolines. researchgate.netnih.gov Similarly, the reaction of aldehydes with ethylenediamine in the presence of an oxidant can also yield 2-imidazolines. organic-chemistry.orgorganic-chemistry.org These analogous reactions support the proposed pathway for the formation of a 2-imidazoline derivative from 3-phenylpropanehydroximoyl chloride and ethylenediamine.

A plausible reaction mechanism involves the in-situ formation of a nitrile oxide from the hydroximoyl chloride in the presence of a base, which then undergoes a [3+2] cycloaddition with an imine formed from the reaction of the aldehyde precursor with ethylenediamine. However, a more direct pathway likely involves the sequential nucleophilic substitution and cyclization as described above. The reaction of imidoyl chlorides with aziridines to form 2-imidazolines via a ring expansion reaction, known as the Heine reaction, further illustrates the utility of imidoyl chlorides in synthesizing this heterocyclic system. nih.gov

Optimization of Solvent and Temperature for Imidazoline Formation

The optimization of solvent and temperature is crucial for maximizing the yield and purity of the resulting imidazoline derivative. Based on analogous syntheses of 2-imidazolines, a range of solvents and temperatures can be considered. The synthesis of imidazolines from fatty acids and diamines is often carried out at elevated temperatures, typically ranging from 120°C to 240°C, often under vacuum to remove the water formed during the reaction. google.com For the reaction of nitriles with ethylenediamine, reflux conditions are often employed. researchgate.net

The choice of solvent can significantly influence the reaction rate and outcome. Solvents such as toluene, xylene, or dimethylformamide (DMF) are commonly used for these types of condensations. In some cases, solvent-free conditions have also been successfully employed, particularly in microwave-assisted synthesis. researchgate.net The selection of a suitable base, if required to facilitate the initial nucleophilic attack or the final elimination step, is also a critical parameter. Common bases include organic amines like triethylamine or inorganic bases such as potassium carbonate.

A systematic approach to optimize the reaction would involve screening various solvents, temperatures, and potentially catalysts. For instance, the reaction could be initiated at a lower temperature and gradually heated to determine the optimal temperature for cyclization and dehydration while minimizing side reactions.

Interactive Data Table: General Conditions for 2-Imidazoline Synthesis

| Precursor | Reagent | Solvent | Temperature (°C) | Catalyst/Additive | Yield (%) | Reference |

| Nitriles | Ethylenediamine | Toluene | Reflux | Tungstosilicic acid/SiO2 | Good to High | researchgate.net |

| Aldehydes | Ethylenediamine | tert-Butyl alcohol | 80 | H2O2/NaI | Up to 97 | organic-chemistry.org |

| Fatty Acids | Diethylenetriamine | None | 140-210 | None | High | google.com |

| Nitriles | Ethylenediamine | None (Microwave) | - | Carbon disulfide | 89-91 | researchgate.net |

Microwave-Assisted Imidazoline Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and improve yields. The synthesis of 2-imidazolines is no exception, with several reports highlighting the benefits of using microwave irradiation. researchgate.net For example, the synthesis of 2-substituted 2-imidazolines from nitriles and ethylenediamine under microwave irradiation has been shown to significantly reduce reaction times from hours to minutes, while also providing high yields. researchgate.net

In the context of 3-phenylpropanehydroximoyl chloride, a microwave-assisted approach could offer a rapid and efficient route to the corresponding 2-imidazoline. The reaction would likely be carried out in a sealed vessel in the presence of ethylenediamine and a suitable solvent, or potentially under solvent-free conditions. The use of microwave energy can promote the efficient formation of the cyclic intermediate and facilitate the final dehydration step. Microwave-assisted synthesis of other heterocyclic systems, such as imidazoles and oxazoles, has also been well-documented, further supporting its potential applicability here. wikipedia.orgnih.govacs.org The optimization of microwave power and irradiation time would be key parameters to control for achieving the desired product with high efficiency.

Other Functional Group Transformations

O-Acylhydroxamate Synthesis via Reaction with Carboxylic Acids

A significant derivatization pathway for 3-phenylpropanehydroximoyl chloride is its reaction with carboxylic acids to form O-acylhydroxamates. These products are valuable intermediates in organic synthesis, particularly in transition metal-catalyzed C-H activation reactions. A facile and efficient method for the synthesis of O-acylhydroxamates involves the reaction of oxime chlorides with carboxylic acids in the presence of a base. nih.govrsc.orgbohrium.comresearchgate.netrsc.org

The reaction is typically carried out at room temperature in a suitable solvent like dioxane or tetrahydrofuran (B95107) (THF), with a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO). bohrium.comrsc.org The proposed mechanism involves the in-situ generation of a highly reactive nitrile oxide from the hydroximoyl chloride under basic conditions. This nitrile oxide then reacts with the carboxylic acid to afford the desired O-acylhydroxamate. bohrium.com This method offers several advantages, including mild reaction conditions, high yields (often up to 85%), and a broad substrate scope. nih.govrsc.org The starting hydroximoyl chlorides can be readily prepared from the corresponding oximes. nih.govrsc.org

Interactive Data Table: Synthesis of O-Acylhydroxamates from Phenylhydroximoyl Chloride and Benzoic Acid

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| DABCO | Dioxane | Room Temp | 12 | 80 | bohrium.comrsc.org |

| Et3N | Dioxane | Room Temp | 12 | 65 | bohrium.com |

| DBU | Dioxane | Room Temp | 12 | 72 | bohrium.com |

| K2CO3 | Dioxane | Room Temp | 12 | <10 | bohrium.com |

| DABCO | THF | Room Temp | 12 | 75 | bohrium.com |

| DABCO | CH2Cl2 | Room Temp | 12 | 68 | bohrium.com |

Amide-Assisted Rearrangements Leading to Urea (B33335) Derivatives

3-Phenylpropanehydroximoyl chloride can potentially undergo rearrangement reactions to yield valuable urea derivatives. A notable example is the amide-assisted rearrangement of hydroxyarylformimidoyl chlorides to diarylureas. chem-station.commdpi.comresearchgate.netnih.gov This transformation proceeds without the need for metal catalysts and under relatively mild conditions. chem-station.commdpi.com In a reported study, N-hydroxybenzimidoyl chloride reacts with benzamide (B126) in a solvent such as dimethyl sulfoxide (B87167) (DMSO) at an elevated temperature (e.g., 120°C) in the presence of a base like cesium carbonate (Cs2CO3) to afford 1,3-diphenylurea (B7728601) derivatives in good to excellent yields. mdpi.com

The proposed mechanism suggests that the amide plays a crucial role by forming a hydrogen bond with the hydroxyl group of the hydroximoyl chloride, which activates the N-O bond. This facilitates the departure of a hydrated positive ion and allows for the rearrangement of the aldoxime moiety. mdpi.com This type of rearrangement is conceptually related to the classic Beckmann rearrangement, where an oxime is converted to an amide under acidic conditions. wikipedia.orgchem-station.comorganic-chemistry.orgmasterorganicchemistry.comacs.org In the Beckmann rearrangement, the group anti-periplanar to the leaving group on the nitrogen migrates. wikipedia.orgchem-station.com The amide-assisted rearrangement provides a novel pathway to urea derivatives, which are important structural motifs in many biologically active compounds. researchgate.net

Mechanistic Investigations and Computational Studies

Computational Modeling of Reaction Mechanisms

Analysis of Charge Transfer and Electron Density Redistribution

The electronic character of 3-phenylpropanehydroximoyl chloride is fundamentally dictated by the distribution of electron density and the potential for charge transfer across its molecular framework. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping this electronic landscape. Tools such as Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) allow for the quantification of atomic charges and bond polarities, revealing the reactive sites of the molecule.

In the 3-phenylpropanehydroximoyl chloride structure, significant polarization is expected. The carbon atom of the hydroximoyl chloride group (C=N) is bonded to an electronegative chlorine atom and a nitrogen atom, rendering it electrophilic. The electron density is drawn away from this carbon towards both the chlorine and the nitrogen of the oxime group. NBO analysis on analogous systems confirms a significant charge difference across the C-Cl and N-O bonds. rsc.org

Electron density changes are most profound during chemical reactions. For instance, in the transformation of a hydroximoyl chloride to a nitrile oxide, there is a significant redistribution of electron density from the C–Cl σ bond and the O-H bond to form the new C≡N and N-O bonds of the nitrile oxide. mdpi.com This flow of electron density can be visualized through Electron Density Change (EDC) plots, where regions of electron depletion and accumulation highlight the process of bond breaking and formation. mdpi.com Similarly, in cycloaddition reactions involving the derived nitrile oxide, a Global Electron Density Transfer (GEDT) occurs from the electron-rich species (nucleophile) to the electron-poor one (electrophile), a process that can be analyzed to predict reaction feasibility and regioselectivity. rsc.org

Table 1: Computational Methods for Analyzing Electron Distribution

| Method | Information Provided | Relevance to 3-Phenylpropanehydroximoyl Chloride |

|---|---|---|

| Natural Bond Orbital (NBO) | Provides details on atomic charges, orbital occupancies, and donor-acceptor (bond) interactions. researchgate.net | Quantifies the electrophilicity of the hydroximoyl carbon and the polarization of the C-Cl and N-O bonds. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Defines atomic basins and characterizes bond critical points to classify chemical bonds (e.g., covalent, ionic, hydrogen bonds). mdpi.com | Characterizes the nature of the intramolecular bonds and potential non-covalent interactions. |

| Electron Density Change (EDC) Plots | Visualizes the redistribution of electron density between two states, such as reactant to transition state. mdpi.com | Illustrates the flow of electrons during key reactions like nitrile oxide formation, showing C-Cl bond cleavage and C≡N bond formation. |

| Charge Displacement (CD) Analysis | Measures the net charge that has moved across a plane perpendicular to an interaction axis, quantifying charge transfer in reactions or intermolecular bonds. researchgate.net | Can quantify the extent of charge transfer during the formation of intermediates or in catalytic processes. |

Characterization of Transition States and Intermediates

Computational chemistry is a powerful tool for identifying and characterizing the high-energy, transient species that govern reaction pathways, namely transition states (TS) and intermediates. For reactions involving 3-phenylpropanehydroximoyl chloride, computational models can elucidate the geometry and energetics of these fleeting structures.

A primary reaction of hydroximoyl chlorides is the base-mediated elimination of HCl to form a nitrile oxide. The transition state for this reaction involves the simultaneous (or near-simultaneous) abstraction of the hydroxyl proton by a base and the cleavage of the C-Cl bond. DFT calculations can model the geometry of this TS, showing an elongated O-H bond to the base and an elongated C-Cl bond.

Once formed, the resulting 3-phenylpropanenitrile oxide is a reactive 1,3-dipole. A common subsequent reaction is dimerization to form a furoxan (a 1,2,5-oxadiazole-2-oxide). Computational studies using DFT (B3LYP/6-31G*) have shown that this dimerization is not a concerted process but occurs stepwise. The reaction proceeds through a key dinitrosoalkene intermediate which possesses significant diradical character. The formation of the initial C-C bond between two nitrile oxide molecules represents the rate-determining transition state, leading to this diradical intermediate, which then rapidly cyclizes to the stable furoxan ring.

Computational Insights into Specific Reaction Types

Mechanistic Elucidation of Nitrile Oxide Formation

The conversion of hydroximoyl chlorides into nitrile oxides is a cornerstone of their chemistry. This transformation is typically achieved by dehydrochlorination using a base, such as triethylamine (B128534). Computationally, this process is understood as an E2 elimination reaction.

The mechanism involves the approach of the base to the hydroxyl proton. As the base abstracts the proton, the electron density from the O-H bond shifts to the N-O bond, and concurrently, the chloride ion departs from the carbon atom. This leads to the formation of the linear nitrile oxide functional group (-C≡N⁺-O⁻). DFT studies on related systems have been used to calculate the activation barriers for this process. The reaction is generally facile, as it relieves the steric strain of the sp²-hybridized hydroximoyl chloride and forms the thermodynamically stable triethylammonium (B8662869) chloride salt. The presence of the phenyl group in 3-phenylpropanehydroximoyl chloride can influence the reaction rate through inductive and resonance effects, which can be quantified through detailed computational analysis.

Computational Analysis of Dimerization Processes

Nitrile oxides, generated in situ from precursors like 3-phenylpropanehydroximoyl chloride, are prone to dimerization, typically yielding furoxans. This side reaction can compete with desired cycloaddition reactions. Computational studies have provided deep insights into the dimerization mechanism.

DFT calculations have firmly established that the dimerization is a multi-step reaction. mdpi.com The process is initiated by the formation of a C-C bond between the carbon atoms of two nitrile oxide molecules. This is the rate-determining step and leads to a dinitrosoalkene-like diradical intermediate. This intermediate then undergoes rapid C-O bond formation and ring closure to yield the final furoxan product. mdpi.com

The activation energy for the initial C-C bond formation is highly dependent on the substituent attached to the nitrile oxide. mdpi.com For aromatic nitrile oxides, conjugation between the aryl ring and the nitrile oxide group is disrupted in the transition state, which can retard the dimerization rate compared to some aliphatic nitrile oxides.

Table 2: Calculated Activation Free Energies (ΔG₂₉₈) for the Dimerization of Various Nitrile Oxides (XCNO)

| Substituent (X) | Calculation Level | Activation Free Energy (kJ mol⁻¹) | Reference |

|---|---|---|---|

| F | MR-AQCC//UB3LYP | 0 | mdpi.com |

| Cl | MR-AQCC//UB3LYP | 72 | mdpi.com |

| Br | MR-AQCC//UB3LYP | 90 | mdpi.com |

| CH₃ | MR-AQCC//UB3LYP | 104 | mdpi.com |

| CN | MR-AQCC//UB3LYP | 114 | mdpi.com |

Data is for analogous systems and illustrates the influence of substituents on the dimerization barrier. The 3-phenylethyl group of the nitrile oxide derived from the title compound would also influence this barrier.

Theoretical Description of Isothiocyanate Formation Mechanisms

Hydroximoyl chlorides can serve as precursors for the synthesis of isothiocyanates (R-N=C=S). This transformation typically involves reaction with a thiocyanate (B1210189) salt (e.g., KSCN) or another sulfur source. While this is a known synthetic route, detailed computational studies elucidating the precise mechanism are not as prevalent as for nitrile oxide formation.

A plausible mechanism involves the nucleophilic attack of the thiocyanate anion (specifically, the sulfur atom) on the electrophilic carbon of the hydroximoyl chloride. This would form a transient intermediate. Subsequent rearrangement and elimination of chloride and hydroxide (B78521) (or water, under the reaction conditions) would lead to the formation of the isothiocyanate product. The reaction likely proceeds through a complex pathway where the C=N-OH group is transformed into the -N=C=S moiety. DFT calculations would be essential to map the potential energy surface, identify the key intermediates and transition states, and determine the most favorable reaction pathway and its energetics. Such studies could clarify whether the reaction is concerted or stepwise and explain the role of solvents and counter-ions.

Computational Studies on Organometallic Catalysis Relevant to Hydroximoyl Chlorides

The reactivity of hydroximoyl chlorides and their derivatives can be modulated and expanded through organometallic catalysis. Computational methods, especially DFT, are crucial for understanding the intricate mechanisms of these catalytic cycles. While specific DFT studies on the organometallic catalysis of 3-phenylpropanehydroximoyl chloride are sparse, general principles from related systems can be applied.

For example, palladium-catalyzed reactions are common in organic synthesis. A hypothetical palladium-catalyzed cross-coupling reaction involving a hydroximoyl chloride could proceed through a standard catalytic cycle: oxidative addition, transmetalation, and reductive elimination. DFT calculations can model each of these steps, providing the geometries and energies of all intermediates and transition states. mdpi.com This allows for a rational understanding of catalyst activity, selectivity, and the role of ligands. For instance, calculations can determine the activation barrier for the oxidative addition of the C-Cl bond of the hydroximoyl chloride to a Pd(0) complex, which is often the rate-limiting step. mdpi.com

Similarly, computational studies are vital in developing and understanding organocatalysis, where small organic molecules accelerate reactions. A bifunctional organocatalyst could potentially activate the hydroximoyl chloride by forming a hydrogen bond with the oxime oxygen while simultaneously orienting a nucleophile for attack, a process readily modeled with DFT.

Future Directions and Emerging Research Avenues

Sustainable Synthetic Strategies for 3-Phenylpropanehydroximoyl Chloride and its Derivatives

The future of chemical synthesis is intrinsically linked to the principles of green chemistry. For 3-phenylpropanehydroximoyl chloride, which is traditionally synthesized from the corresponding aldoxime, research is shifting towards methods that minimize waste, avoid hazardous reagents, and reduce energy consumption.

Key emerging strategies include:

Solvent-Free Synthesis: Research has demonstrated the successful preparation of aromatic hydroximoyl chlorides (benzhydroximoyl chlorides) using a solvent-less system with acidic silica (B1680970) gel and Oxone. researchgate.net This approach offers excellent yields and simplifies purification by eliminating the need for volatile organic solvents. researchgate.net Adapting such solvent-free conditions for the synthesis of 3-phenylpropanehydroximoyl chloride is a promising avenue for sustainable production.

Use of Greener Oxidants: Traditional methods for generating nitrile oxides, the key reactive species from hydroximoyl chlorides, often rely on strong bases or halogenating agents. A greener protocol involves the in-situ generation of nitrile oxides from aldoximes using a simple sodium chloride/Oxone oxidation system. acs.org This method is notable for its broad substrate scope and the absence of organic byproducts from the oxidant, presenting a more environmentally benign pathway for reactions involving derivatives of 3-phenylpropanehydroximoyl chloride. acs.org

Recoverable Catalysts: The use of recoverable promoters and catalysts is a cornerstone of green chemistry. One study highlights a method using cupric chloride dihydrate (CuCl₂·2H₂O) in a mixed acetonitrile (B52724)/water solvent system. organic-chemistry.org The cupric salt, which promotes the reaction, can be recovered in nearly quantitative yield and reused without losing efficiency. organic-chemistry.org Exploring similar recoverable catalytic systems for the synthesis and subsequent reactions of 3-phenylpropanehydroximoyl chloride could significantly improve the process's environmental footprint.

Chlorine Chemistry as a Sustainable Platform: From a broader perspective, chlorine chemistry itself can be viewed as part of a sustainable cycle. researchgate.net Industrially, chlorine is produced from sodium chloride, an abundant resource. The byproducts, such as hydrogen chloride, are commercially valuable and can ultimately be neutralized back to NaCl, creating a closed-loop system with minimal waste. researchgate.net Synthesizing 3-phenylpropanehydroximoyl chloride within this industrial ecology framework represents a long-term direction for sustainable fine chemical production. researchgate.net

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

While the base-mediated generation of nitrile oxides from hydroximoyl chlorides is a classic method, modern research is focused on developing sophisticated catalytic systems to control the reaction's efficiency and, crucially, its selectivity.

Emerging catalytic approaches include:

Copper-Catalyzed Systems: A novel three-component reaction has been developed using a copper carbene and tert-butyl nitrite (B80452) to generate nitrile oxides in situ, which then react with β-keto esters to form fully substituted isoxazoles. rsc.org This method, which proceeds under mild conditions with readily available starting materials, could be adapted for reactions involving 3-phenylpropanehydroximoyl chloride to access complex heterocyclic structures. rsc.org

Electrophilic Iodine Reagents: A significant advancement is the use of tert-butyl hypoiodite (B1233010) (t-BuOI), generated in situ from t-BuOCl and NaI, for the generation of nitrile oxides from oximes. organic-chemistry.org This represents the first application of an electrophilic iodine compound for this purpose and provides an efficient pathway to isoxazolines and isoxazoles under mild conditions. organic-chemistry.org The system's tolerance for various functional groups suggests its potential applicability to derivatives of 3-phenylpropanehydroximoyl chloride.

Lewis Acid Catalysis: The reactivity of dipoles and dipolarophiles in cycloaddition reactions can be significantly enhanced through Lewis acid catalysis. Studies on other cycloadditions, such as the Diels-Alder reaction, show that catalysts like aluminum chloride can dramatically influence stereoselectivity. researchgate.net Similarly, the encapsulated Lewis acid in Li⁺@C₆₀ has been shown to enhance reactivity in [2+2] cycloadditions. beilstein-journals.org Exploring a range of Lewis acids as catalysts for the 1,3-dipolar cycloaddition of 3-phenylpropanenitrile oxide could lead to higher reaction rates and precise control over the stereochemical outcome of the resulting heterocycles.

The table below summarizes some modern catalytic and reagent systems being explored for reactions involving hydroximoyl chlorides and their precursors.

| Catalyst/Reagent System | Reaction Type | Key Advantages |

| NaCl / Oxone | In situ nitrile oxide generation & cycloaddition | Green protocol, broad scope, no organic byproducts from oxidant. acs.org |

| Copper Carbene / t-Butyl Nitrite | Three-component synthesis of isoxazoles | Mild conditions, access to fully substituted heterocycles. rsc.org |

| tert-Butyl Hypoiodite (t-BuOI) | In situ nitrile oxide generation & cycloaddition | Novel use of electrophilic iodine, mild conditions, good yields. organic-chemistry.org |

| Cupric Chloride Dihydrate | Hydrolysis Promoter | Recoverable and reusable promoter, high yields, environmentally friendly. organic-chemistry.org |

Development of New Reactivity Modes for 3-Phenylpropanehydroximoyl Chloride

For decades, the primary application of hydroximoyl chlorides has been as precursors for nitrile oxides in 1,3-dipolar cycloaddition reactions to form five-membered heterocycles. A significant future direction is the discovery of entirely new reaction pathways that move beyond this classical reactivity.

Novel [3+3] Cycloaddition Reactions: A groundbreaking development is the cross-1,3-dipolar cycloaddition between azomethine imines and in-situ generated nitrile oxides. rsc.org This DABCO-mediated reaction proceeds via a [3+3] cycloaddition pathway, leading to the formation of structurally diverse six-membered N,O-heterocycles. rsc.org This represents a paradigm shift from the traditional [3+2] cycloadditions and vastly expands the synthetic possibilities for 3-phenylpropanehydroximoyl chloride.

Reactions Not Preserving the C-N-O Linkage: The vast majority of hydroximoyl chloride reactions maintain the core C-N-O atom sequence. However, recent research has shown that arylhydroximoyl chlorides can react with excess ethylenediamine (B42938), without a solvent, to yield 2-arylimidazolines. clockss.org This surprising transformation does not preserve the C-N-O linkage and represents a novel nucleophilic addition pathway. Applying these conditions to 3-phenylpropanehydroximoyl chloride could provide a direct route to 2-alkylimidazolines, a class of compounds with distinct properties and applications from the classical isoxazole (B147169) products. This discovery opens the door to exploring other nucleophiles that could lead to unexpected and valuable chemical scaffolds. clockss.org

Advanced Spectroscopic Characterization Techniques for Reaction Intermediates

A major challenge in studying the reactions of 3-phenylpropanehydroximoyl chloride is the transient nature of its key intermediate, 3-phenylpropanenitrile oxide. This species is highly reactive and typically generated in situ, making its direct observation and characterization difficult. researchgate.net Future research will increasingly rely on advanced spectroscopic methods to isolate and analyze these elusive intermediates, providing critical mechanistic insights.

Infrared Ion Spectroscopy (IRIS): The combination of mass spectrometry (MS) with infrared ion spectroscopy (IRIS) is a powerful tool for determining the gas-phase structures of reactive intermediates. nih.gov This technique allows for the recording of gas-phase infrared spectra of mass-selected ions, which can then be compared to spectra predicted by quantum chemical calculations to confirm their structure. nih.gov Applying IRIS to the study of reactions involving 3-phenylpropanehydroximoyl chloride could provide the first definitive experimental characterization of the 3-phenylpropanenitrile oxide intermediate and other transient species.